(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a chlorinated pyridazine precursor, the pyridazine ring is synthesized through a series of nucleophilic substitution reactions.
Piperidine and Piperazine Coupling: The piperidine and piperazine rings are introduced through nucleophilic substitution reactions, often using reagents like piperidine and 4-methoxyphenylpiperazine.
Methanone Formation: The final step involves the formation of the methanone group, typically through a condensation reaction with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted groups at the chloropyridazine moiety.
Scientific Research Applications
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxy group on the phenyl ring may confer unique pharmacological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H26ClN5O2 |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-4-2-17(3-5-18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3 |
InChI Key |
FYDSUMOKJJCSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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